1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone
Overview
Description
“1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone” is an aromatic ketone . It is also known by other names such as LY 255283, LY255283, and LY-255283 . The molecular formula of this compound is C19H28N4O3 .
Molecular Structure Analysis
The molecular weight of this compound is 360.5 g/mol . The IUPAC name is 1-[5-ethyl-2-hydroxy-4-[6-methyl-6-(2H-tetrazol-5-yl)heptoxy]phenyl]ethanone . The InChI and SMILES strings provide a textual representation of the molecule structure .Physical And Chemical Properties Analysis
The compound has a molecular formula of C19H28N4O3 and a molecular weight of 360.5 g/mol . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Leukotriene B4 Receptor Antagonists
1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone, notably referred to as compound LY255283, has been investigated for its role as a leukotriene B4 (LTB4) receptor antagonist. This compound showed promising activity in inhibiting LTB4 binding to human polymorphonuclear leukocytes (PMN), with an IC50 of 87 nM, indicating its potential effectiveness in this domain (Herron et al., 1992).
Leukotriene D4 Antagonists
Research into derivatives of this compound has shown potent antagonist activity against leukotriene D4-induced contractions in guinea pig ileum. This suggests its potential application in treating conditions like asthma, where leukotriene D4 plays a significant role (Dillard et al., 1987).
Inhibition of Leukotriene and Thromboxane Production
The compound LY255283 has been observed to inhibit the production of both leukotriene B4 and thromboxane A2 in human peripheral blood polymorphonuclear leukocytes and monocytes. This dual inhibitory effect could have therapeutic implications in conditions involving these inflammatory mediators (Ugur & Melli, 1993).
Potential in Antifungal and Antimicrobial Applications
Several studies have synthesized and evaluated derivatives of this compound for their antifungal and antimicrobial activities. Some derivatives have shown promising results as potent agents against various pathogens, indicating a potential scope for developing new antimicrobial drugs (Kaplancıklı et al., 2014).
Antinociceptive Activities
Research has also been conducted on the antinociceptive properties of derivatives of this compound. These studies suggest potential applications in pain management, as some derivatives exhibited significant activity in models of pain induction (Rajasekaran & Thampi, 2005).
Future Directions
properties
IUPAC Name |
1-[5-ethyl-2-hydroxy-4-[6-methyl-6-(2H-tetrazol-5-yl)heptoxy]phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-5-14-11-15(13(2)24)16(25)12-17(14)26-10-8-6-7-9-19(3,4)18-20-22-23-21-18/h11-12,25H,5-10H2,1-4H3,(H,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGXJPFHTHQNJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=NNN=N2)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151872 | |
Record name | LY 255283 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30151872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone | |
CAS RN |
117690-79-6 | |
Record name | LY 255283 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117690796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY 255283 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30151872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-255283 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H037W1I5AL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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